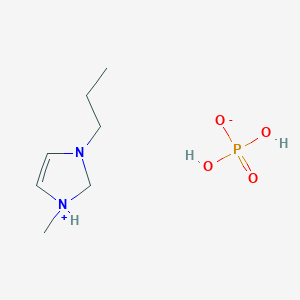
1-Methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium dihydrogen phosphate is a compound with the molecular formula C7H17N2O4P and an average mass of 224.195 Da . This compound belongs to the class of imidazolium salts, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of 1-Methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium dihydrogen phosphate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Alkylation: The imidazole ring is then alkylated with methyl and propyl groups to form 1-Methyl-3-propyl-2,3-dihydro-1H-imidazole.
Phosphorylation: The final step involves the reaction of the imidazole derivative with phosphoric acid to form the dihydrogen phosphate salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The imidazole ring can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium dihydrogen phosphate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium dihydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in catalysis, biological systems, or industrial processes .
Comparaison Avec Des Composés Similaires
1-Methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium dihydrogen phosphate can be compared with other imidazolium salts, such as:
1-Ethyl-3-methylimidazolium tetrafluoroborate: Known for its use in ionic liquids and as a solvent.
1-Butyl-3-methylimidazolium chloride: Used in various chemical reactions and industrial applications.
The uniqueness of this compound lies in its specific alkyl groups and phosphate anion, which confer distinct properties and applications.
Propriétés
Numéro CAS |
920745-89-7 |
|---|---|
Formule moléculaire |
C7H17N2O4P |
Poids moléculaire |
224.19 g/mol |
Nom IUPAC |
dihydrogen phosphate;1-methyl-3-propyl-1,2-dihydroimidazol-1-ium |
InChI |
InChI=1S/C7H14N2.H3O4P/c1-3-4-9-6-5-8(2)7-9;1-5(2,3)4/h5-6H,3-4,7H2,1-2H3;(H3,1,2,3,4) |
Clé InChI |
UMLWIDKPDLTWKN-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C[NH+](C=C1)C.OP(=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,8-Diazaspiro[5.5]undecane-8-carboxylic acid, 1-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester](/img/structure/B15172918.png)
![3-[(4-Hydroxyphenyl)sulfanyl]-N-propylpropanamide](/img/structure/B15172924.png)
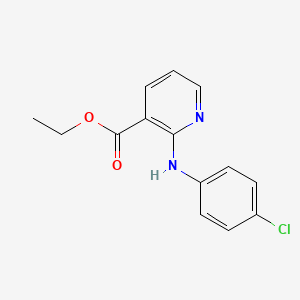
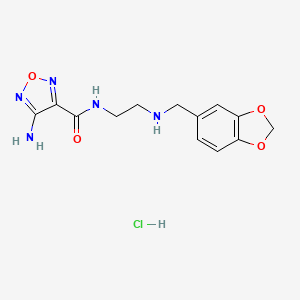
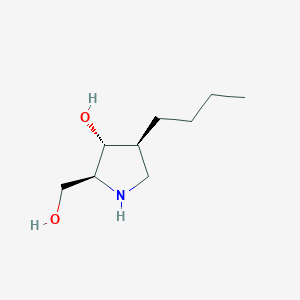
![2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclohex-2-en-1-one](/img/structure/B15172950.png)
![4-Hydroxy-N,N,1,2-tetramethyl-5-[3-(2-methylphenyl)-3-oxopropyl]-1H-benzimidazole-6-carboxamide](/img/structure/B15172954.png)
![2-Cyano-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B15172970.png)


![2-(4-Ethoxyphenyl)-5-[2-(4-ethoxyphenyl)-2-nitroethenyl]furan](/img/structure/B15172993.png)

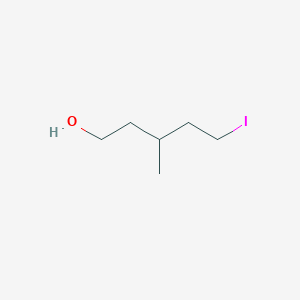
![[(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane](/img/structure/B15173032.png)
